Cas no 2171186-64-2 ((2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

2171186-64-2 structure
Productnaam:(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
- 2171186-64-2
- EN300-1548857
- (2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
-
- Inchi: 1S/C27H25ClN2O5/c1-16(14-24(31)30-25(26(32)33)21-12-6-7-13-23(21)28)29-27(34)35-15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-13,16,22,25H,14-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t16-,25-/m1/s1
- InChI-sleutel: IBNZIZGQGCDNSH-PUAOIOHZSA-N
- LACHT: ClC1C=CC=CC=1[C@H](C(=O)O)NC(C[C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Berekende eigenschappen
- Exacte massa: 492.1451996g/mol
- Monoisotopische massa: 492.1451996g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 742
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 105Ų
(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548857-0.1g |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1548857-5000mg |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1548857-0.5g |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1548857-2.5g |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1548857-50mg |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1548857-10.0g |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1548857-0.25g |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1548857-5.0g |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1548857-2500mg |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1548857-500mg |
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2171186-64-2 | 500mg |
$3233.0 | 2023-09-25 |
(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Gerelateerde literatuur
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1. Back matter
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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